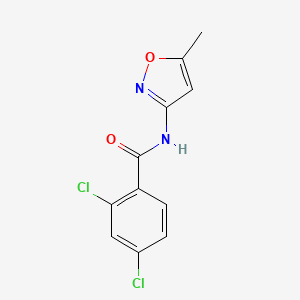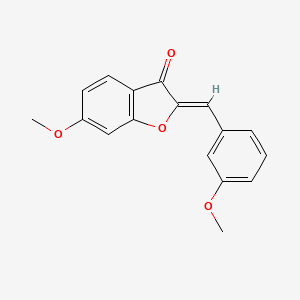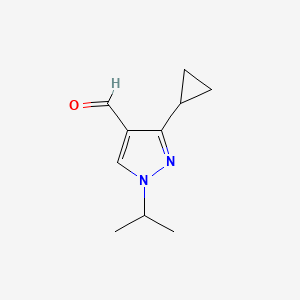![molecular formula C18H24N4O2 B2930773 5-((2-(cyclohex-1-en-1-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941954-65-0](/img/structure/B2930773.png)
5-((2-(cyclohex-1-en-1-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. It contains a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione moiety, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This moiety is substituted with a trimethyl group and an ethylamino group that is further substituted with a cyclohex-1-en-1-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The cyclohex-1-en-1-yl group indicates the presence of a six-membered carbon ring with a double bond . The ethylamino group suggests the presence of an amine functional group, which could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The amine group could act as a nucleophile in reactions, while the carbonyl groups in the pyrimidine ring could be attacked by nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds. Its structure allows for regioselective heterocyclization, which is a process that can yield fused tricyclic heterocycles . These heterocycles are significant in the development of new pharmaceuticals due to their complex and diverse biological activities.
Crystallography and Structural Analysis
Crystallographic studies of derivatives of this compound provide insights into molecular geometry and intermolecular interactions within crystals . Such analyses are crucial for understanding the physical properties of the material and for designing drugs with optimal shapes and bonding features to target specific biological molecules.
Density Functional Theory (DFT) Studies
The compound’s derivatives are studied using DFT calculations to predict their electronic structure and reactivity . DFT studies are essential for understanding the behavior of electrons in molecules, which in turn helps in predicting how the molecule will interact with other substances.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is used to investigate the intermolecular interactions of this compound’s derivatives . This technique helps in visualizing the molecular “fingerprint” and is useful in the identification and analysis of potential binding sites for drug development.
Development of Anticancer Agents
Research indicates that derivatives of this compound show promise as anticancer agents . The ability to inhibit cancer cell growth makes these derivatives valuable in the ongoing search for more effective cancer treatments.
Antimicrobial Applications
The structural motif of this compound is found in molecules with antimicrobial properties . This application is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria.
Anti-inflammatory Properties
Compounds with similar structures have been shown to possess anti-inflammatory properties . Research in this area could lead to the development of new anti-inflammatory medications for conditions such as arthritis and other inflammatory diseases.
Pharmacological Scaffold
The core structure of this compound is often used as a scaffold in medicinal chemistry for the development of therapeutic molecules . Its versatility allows for the creation of a wide range of drugs with various biological activities.
Propiedades
IUPAC Name |
5-[2-(cyclohexen-1-yl)ethylamino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12-11-20-16-14(17(23)22(3)18(24)21(16)2)15(12)19-10-9-13-7-5-4-6-8-13/h7,11H,4-6,8-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUBUBKQKJTAIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NCCC3=CCCCC3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-(cyclohex-1-en-1-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,4-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2930691.png)


![4-bromo-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2930695.png)
![N-[(2-Bromophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2930696.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2930697.png)

![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide](/img/structure/B2930703.png)
![N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2930705.png)
![2-benzyl-N-cyclohexyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2930706.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2930707.png)

